
CJ-3-60
説明
特性
CAS番号 |
1798328-35-4 |
---|---|
分子式 |
C22H19N3O |
分子量 |
341.414 |
IUPAC名 |
N-(1-Benzyl-1H-benzoimidazol-2-yl)-3-methyl-benzamide |
InChI |
InChI=1S/C22H19N3O/c1-16-8-7-11-18(14-16)21(26)24-22-23-19-12-5-6-13-20(19)25(22)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,23,24,26) |
InChIキー |
DWSCHFNVCGYPQC-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=CC(C)=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CJ-3-60; CJ 3-60; CJ3-60; CJ-360; CJ 360; CJ360; |
製品の起源 |
United States |
Chemical Synthesis and Derivatization of Cj-3-60
Synthetic Methodologies for CJ-3-60 Elucidation and Production
The available information characterizes this compound as a synthetic derivative of G3. nih.gov While the structural relationship between G3 and this compound has been elucidated, detailed step-by-step synthetic routes specifically for the production of this compound from its precursors were not comprehensively described in the consulted literature. nih.gov
The structure of G3 is reported as 2-iodo-N-[1-(phenylmethyl)-1H-benzimidazol-2-yl]benzamide. nih.gov Comparison of the chemical structures presented indicates that this compound is a modification of the benzamide moiety of G3, where the 2-iodo substituent is replaced by a more complex chemical group. nih.gov
Original Synthetic Routes and Yield Optimization
Based on the available search results, specific details regarding the original synthetic routes developed exclusively for this compound or efforts focused on optimizing the yield of its synthesis were not found. The literature primarily identifies this compound as a compound synthesized as a derivative of G3 for biological evaluation. nih.gov
Development of Enantioselective Synthesis Strategies
Information pertaining to the development of enantioselective synthesis strategies specifically for this compound was not available in the consulted sources. While enantioselective synthesis is a significant area in organic chemistry for producing chirally pure compounds, the research findings did not detail asymmetric synthetic approaches applied to this compound.
Design and Preparation of this compound Analogs and Derivatives
This compound itself represents a designed derivative based on the scaffold of G3. nih.gov This approach falls under the purview of designing and preparing analogs through structural modifications of a lead compound.
Rational Design Approaches for Structural Modification
The rational design approach leading to this compound was centered on utilizing G3 as a structural scaffold. The modification introduced to the G3 structure in this compound, specifically on the benzamide ring, was undertaken with the aim of developing compounds with potentially improved biological activities, such as enhanced anti-HIF-1α effects. nih.gov This highlights a strategy of targeted structural alteration to modulate or enhance the desired pharmacological properties.
Advanced Structural Characterization and Elucidation of Cj-3-60
Spectroscopic and Crystallographic Analyses for Precise Structural Assignment
Crystallographic data for Cj-3 (CCDC: 2356631) indicates the empirical formula C₁₄H₈EuN₃O₁₁. rcsb.org The compound crystallizes in the orthorhombic crystal system with the space group Pbcm. rcsb.org The unit cell parameters determined at 293 K are a = 7.9885(4) Å, b = 21.6907(12) Å, and c = 18.2297(10) Å. rcsb.org The volume of the unit cell is 3158.8(3) ų, with Z = 4, indicating four formula units per unit cell. rcsb.org Molybdenum Kα radiation (λ = 0.71073) was used for data collection. rcsb.org The crystallographic analysis also provides details on hydrogen bonding positions within the crystal structure. rcsb.org
FTIR spectroscopy provides complementary information by identifying the functional groups present in the molecule based on their characteristic vibrational frequencies. The FTIR spectrum of Cj-3 has been recorded and analyzed as part of its characterization. rcsb.org While specific peak assignments and interpretations are not detailed in the available information, the acquisition of the FTIR spectrum is a standard step in confirming the presence of expected functional groups and providing a spectroscopic fingerprint for the compound.
The combination of single-crystal X-ray diffraction and FTIR spectroscopy offers a robust approach to confirm the proposed chemical structure and understand the molecular packing in the solid state.
Table 1: Crystallographic Data for Cj-3
Property | Value |
Empirical formula | C₁₄H₈EuN₃O₁₁ |
CCDC | 2356631 |
Formula weight | 546.20 |
Crystal system | orthorhombic |
Space group | Pbcm |
Temperature (K) | 293 |
a (Å) | 7.9885(4) |
b (Å) | 21.6907(12) |
c (Å) | 18.2297(10) |
Volume (ų) | 3158.8(3) |
Z | 4 |
Radiation type | Mo Kα |
Stereochemical Analysis and Determination of Absolute Configuration
Stereochemical analysis is crucial for compounds that can exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements. Determining the absolute configuration specifies the precise spatial arrangement of atoms at chiral centers.
Common methods for determining absolute configuration include single-crystal X-ray diffraction, particularly utilizing anomalous dispersion effects, and spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) in conjunction with computational calculations. wikipedia.orgbioregistry.ionih.gov
In the case of Cj-3, the reported space group from the single-crystal X-ray diffraction analysis is Pbcm. rcsb.org Space groups are mathematical descriptions of the symmetry elements present in a crystal lattice. The space group Pbcm is a centrosymmetric space group, meaning that the crystal structure possesses a center of symmetry.
The presence of a centrosymmetric space group in a crystal structure has implications for the chirality of the molecules within that structure in the solid state. If a compound crystallizes in a centrosymmetric space group, the crystal lattice as a whole is achiral. This can occur if the molecule itself is achiral, or if the crystal contains equal numbers of enantiomers (a racemic mixture) arranged symmetrically within the lattice. Based solely on the reported centrosymmetric space group Pbcm for Cj-3, the crystal is achiral. Further analysis of the molecular structure within the crystal lattice would be required to determine if the Cj-3 molecule itself is chiral and if the crystal structure represents a racemate.
While the provided crystallographic data confirms the solid-state structure and symmetry of Cj-3, explicit details regarding the stereochemical analysis or the determination of the absolute configuration of the molecule are not available in the provided search results. Techniques like ECD or VCD spectroscopy, often coupled with theoretical calculations, are typically employed to determine the absolute configuration of chiral molecules in solution. bioregistry.ionih.gov
Compound Names and PubChem CIDs
Based on the comprehensive search conducted, information specifically pertaining to the chemical compound "CJ-3-60" and its Structure-Activity Relationship (SAR) studies could not be found within the available search results. The search yielded information on other compounds with "CJ" prefixes (such as CJ-033466, CJ-1383, Tegoprazan/CJ-12420, and CJ-1639) and general principles of SAR and QSAR, but no specific research or data tables directly related to the SAR of "this compound" or its analogs were identified.
Therefore, it is not possible to generate an article strictly adhering to the provided outline and focusing solely on the SAR studies of "this compound" with detailed research findings and data tables, as the foundational information about this specific compound's SAR is not present in the search results.
Preclinical Biological Activity Assessment of Cj-3-60
In Vitro Efficacy Studies
In vitro studies are conducted outside a living organism, typically using cells, tissues, or biological molecules. These studies provide initial insights into a compound's biological activity and can be performed relatively quickly and at a lower cost compared to in vivo studies.
Cell-Based Assays (e.g., proliferation, differentiation, functional assays)
Cell-based assays are widely used to measure the effects of a compound on living cells. These assays can assess various cellular processes relevant to disease, such as cell proliferation, differentiation, migration, viability, cytotoxicity, and the release of cytokines biomex.depharmaron.combdbiosciences.comthermofisher.com. Functional assays can interrogate entire pathways and measure multiple steps within a cell, providing a functional readout of a compound's effects bdbiosciences.com. Examples include assays to measure T-cell proliferation, macrophage or dendritic cell differentiation, and assays assessing cell cycle status biomex.debdbiosciences.com. High-throughput screening (HTS) often utilizes cell-based assays to rapidly screen large libraries of compounds for desired biological activity pharmaron.comncsu.edu.
Biochemical Assays for Specific Enzyme or Receptor Function
Biochemical assays focus on the interaction of a compound with specific biological molecules, such as enzymes or receptors, outside of a cellular context corning.comwuxibiology.com. These assays are essential for understanding a compound's mechanism of action at a molecular level. They can measure direct enzyme activity, receptor binding, or other protein-protein interactions corning.com. Various formats exist, including fluorescence-based methods, which are preferred for their sensitivity and speed, particularly in HTS wuxibiology.comnih.gov. Biochemical assays are crucial for screening compounds that bind to target proteins with a defined mechanism and for optimizing lead compounds wuxibiology.com.
Phenotypic Screening and High-Throughput Analysis
Phenotypic screening involves testing compounds for their ability to induce a desired change in a cellular or organismal phenotype, without necessarily knowing the specific molecular target beforehand ncsu.edunih.govoncotarget.com. This approach can reveal unexpected biological activities and identify compounds that modulate complex biological processes nih.govnih.gov. High-throughput analysis, often integrated with phenotypic screening, allows for the rapid assessment of large numbers of compounds using automated systems and advanced detection technologies, such as high-content imaging pharmaron.comncsu.eduoncotarget.com. Image-based profiling, for instance, can capture multiple morphological features from cells, providing rich datasets for analysis and prediction of compound activity nih.govnih.gov.
In Vivo Preclinical Model Studies
In vivo studies involve testing the compound in living animal models to evaluate its efficacy, pharmacokinetics, and pharmacodynamics in a more complex biological system that mimics human disease wellbeingintlstudiesrepository.orgmdpi.com. These studies are crucial for bridging the gap between in vitro findings and potential clinical applications.
Selection and Validation of Relevant Animal Models
The selection of appropriate animal models is a critical step in preclinical research. Ideal animal models should ideally mimic key aspects of the human disease, including its expression or symptomatology, and show behavioral or physiological modifications that can be objectively measured jocpr.comresearchgate.netnih.gov. Validation criteria for animal models often include predictive validity (how well the model predicts therapeutic outcomes in humans), face validity (similarity to human disease phenotypes), and construct validity (similarity in the underlying mechanisms of the disease) jocpr.comresearchgate.nettaconic.com. Factors such as the resemblance between animal species and humans in terms of physiological and pathophysiological aspects, availability, size, and ethical considerations are also important in model selection researchgate.netnih.govnih.gov. Various types of models exist, including induced, spontaneous, and genetically engineered models researchgate.nettaconic.com.
Efficacy Studies in Established Disease Models (e.g., inflammatory, neurological, infectious models)
Efficacy studies in vivo evaluate a compound's ability to produce a beneficial effect in animal models of specific diseases. These models are designed to replicate aspects of human conditions such as inflammatory disorders, neurological diseases, or infectious diseases mdpi.comfrontiersin.orgoup.comxiahepublishing.commdpi.comnih.govnih.govmdpi.com. For example, inflammatory models might involve inducing inflammation through various means, while neurological models could mimic conditions like multiple sclerosis or neuroinflammation frontiersin.orgmdpi.comnih.gov. Infectious disease models involve infecting animals with a pathogen to study the compound's ability to treat or prevent the infection nih.govmdpi.comnih.govcambridge.orgresearchgate.net. These studies assess various endpoints relevant to the disease, such as reduction in inflammation, improvement in neurological function, or clearance of the infectious agent mdpi.commdpi.commdpi.com.
Pharmacology of Cj-3-60 in Preclinical Contexts
Pharmacodynamic Profiling in Preclinical Models
Information regarding the pharmacodynamic profile of CJ-3-60 in preclinical models, such as its mechanism of action, target engagement, or efficacy in various disease models, was not found in the consulted sources.
Preclinical Pharmacokinetic Evaluation (e.g., in vivo systemic exposure, tissue distribution)
Details on the preclinical pharmacokinetic evaluation of this compound, including in vivo systemic exposure, absorption, distribution, metabolism, excretion, half-life, bioavailability, or tissue distribution in animal models, were not available in the search results.
Research Methodological Considerations for Cj-3-60 Studies
Advanced Data Collection and Analytical Methodologies
The initial identification and validation of CJ-3-60's bioactivity relied on a combination of cell-based assays and standard biochemical analyses. Research on this compound, with the chemical name N-(1-Benzyl-1H-benzoimidazol-2-yl)-3-methyl-benzamide, has utilized specific methodologies to collect data on its efficacy as an inhibitor of Hypoxia-Inducible Factor-1 alpha (HIF-1α). jcancer.org
Cell-Based Screening and Analysis: Initial studies employed human breast cancer cell lines (MDA-MB-231) that were genetically modified to express a vascular endothelial growth factor (VEGF) promoter-driven luciferase reporter system. This allowed for high-throughput screening of compounds based on their ability to inhibit HIF-1α activity under hypoxic conditions (0.5% O₂). jcancer.org Data collection involved measuring luciferase activity, which serves as an indirect measure of VEGF promoter activation, a downstream target of HIF-1α. jcancer.org
Protein Expression Analysis: To directly measure the effect of this compound on its target, Western blot analysis was used. This technique quantified the levels of HIF-1α protein in cancer cells treated with the compound under hypoxic conditions. jcancer.org This method provides semi-quantitative data on protein expression, demonstrating a dose-dependent inhibition of HIF-1α by this compound. jcancer.org
Interactive Data Table: Analytical Methods in this compound Research Below is a summary of the analytical methods described in the foundational study of this compound.
Methodology | Purpose | Cell Line Used | Key Measurement | Reference |
---|---|---|---|---|
VEGF-Luciferase Reporter Assay | Screening for anti-HIF-1α activity | MDA-MB-231 | Luciferase activity (Relative Light Units) | jcancer.org |
Western Blot Analysis | Quantification of HIF-1α protein expression | MDA-MB-231, JygMC(A) | Protein band intensity | jcancer.org |
VEGF Secretion Assay (ELISA) | Measuring inhibition of VEGF protein secretion | MDA-MD-231 | VEGF concentration (pg/mL) | nih.gov |
Detailed Research Findings: In comparative analyses, this compound was found to be a more potent inhibitor of HIF-1α expression than its parent compound, G3, and another known inhibitor, YC-1. At a concentration of 1 µM, this compound inhibited hypoxia-induced HIF-1α expression in MDA-MB-231 cells by nearly 70%. jcancer.org This demonstrates the utility of the applied methodologies in discerning the relative efficacy of different compounds.
Compound | Inhibition Percentage (%) | Reference |
---|---|---|
YC-1 | < 60% | jcancer.org |
G3 (PG-928310) | > 60% | jcancer.org |
This compound | ~ 70% | jcancer.org |
Strategies for Ensuring Reproducibility and Rigor in Preclinical Research
While specific reproducibility studies for this compound are not publicly available, ensuring rigor in preclinical research is paramount. The "reproducibility crisis" in science has highlighted the need for stringent study design and transparent reporting. For a compound like this compound, moving from initial in vitro findings to further preclinical development would require adherence to established best practices.
Key Strategies for Rigor:
Transparent Reporting: Detailed documentation of all experimental procedures, reagents (including compound source and purity), and data analysis methods is essential. Guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed for any future animal studies.
Blinding and Randomization: To mitigate bias, experiments should be conducted in a blinded manner where possible, and experimental units (e.g., cell cultures, animals) should be randomly assigned to treatment groups.
Sample Size and Power Analysis: Statistical methods should be used to pre-determine the appropriate sample size needed to detect a statistically significant effect, avoiding both underpowered studies that may miss a true effect and the overuse of resources.
Independent Replication: Findings, particularly key results demonstrating efficacy, should be replicated by independent researchers in different laboratories to confirm their robustness. The initial findings on this compound would need to undergo such validation before proceeding to more advanced preclinical stages. jcancer.org
Ethical Guidelines and Compliance in Animal Model Studies
There is no publicly available information on animal model studies conducted specifically with this compound. However, should the development of this compound progress to the in vivo stage, all research must be conducted in strict accordance with ethical guidelines for animal experimentation. The goal is to ensure the humane treatment of animals while advancing scientific knowledge.
The 3Rs Principles: The cornerstone of ethical animal research is the principle of the "Three Rs":
Replacement: Using non-animal methods whenever possible. The initial studies on this compound correctly utilized in vitro cell culture models first. jcancer.org
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. This is achieved through careful experimental design and statistical analysis.
Refinement: Minimizing any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, providing proper housing and care, and establishing humane endpoints.
All research involving animal models must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body. These committees are responsible for ensuring that the proposed research is scientifically justified and that the welfare of the animals is protected.
Future Directions and Translational Perspectives for Cj-3-60 Research
Identification of Novel Research Avenues for CJ-3-60
The primary focus of this compound research has been its activity as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator in cellular responses to low oxygen conditions, which are prevalent in solid tumors. core.ac.uk Building upon this foundational knowledge, several new research avenues can be identified.
One promising direction is the investigation of this compound in a broader range of cancer types beyond breast cancer. Since HIF-1α is overexpressed in many solid tumors and is associated with poor prognosis, exploring the efficacy of this compound in cancers such as lung, prostate, and pancreatic cancer is a logical next step. mdpi.com Research could focus on cell lines and preclinical models of these cancers to determine the compound's anti-tumor effects.
Another novel avenue lies in the exploration of this compound's potential to overcome resistance to existing cancer therapies. HIF-1α is a known driver of resistance to chemotherapy and radiation. nih.gov Studies could be designed to evaluate this compound in combination with standard-of-care treatments to assess its ability to sensitize resistant cancer cells and improve therapeutic outcomes.
Furthermore, the role of HIF-1α extends beyond angiogenesis and cell survival to include the regulation of cancer stem cells (CSCs). mdpi.com Investigating the effect of this compound on CSC populations within tumors could reveal a novel mechanism to target tumor recurrence and metastasis. mdpi.com
Beyond oncology, the inhibition of HIF-1α has potential implications in other pathological conditions. Research into the effects of this compound on inflammatory diseases, ischemic conditions, and certain diabetic complications where HIF-1α plays a role could open up entirely new therapeutic areas for this compound. mdpi.com
Potential Applications and Broader Scientific Impact of this compound Research
The research into this compound holds the potential for significant applications and a broad scientific impact. The most direct application is the development of a novel anti-cancer agent. As a potent inhibitor of HIF-1α, this compound targets a central pathway in tumor progression, including angiogenesis, metabolic adaptation, and metastasis. core.ac.ukbmj.com
The broader scientific impact of this compound research lies in its utility as a tool to dissect the complex roles of HIF-1α in both health and disease. By studying the specific effects of this compound, researchers can gain a deeper understanding of the downstream signaling pathways regulated by HIF-1α. This knowledge can lead to the identification of new therapeutic targets and biomarkers.
Moreover, the development of this compound as a chemical probe can aid in understanding the intricate mechanisms of the tumor microenvironment. Its ability to modulate the hypoxic response can shed light on the interplay between cancer cells, endothelial cells, and immune cells. researchgate.net
The successful development of this compound or its analogs could also validate the therapeutic strategy of targeting HIF-1α, which has been a long-sought-after goal in cancer therapy. mdpi.com This could pave the way for the development of other small molecule inhibitors with improved potency and specificity.
Long-Term Research Strategy for this compound and its Analogs
A comprehensive long-term research strategy for this compound will be crucial for its potential translation into clinical practice. This strategy should encompass several key areas.
Preclinical Development: The immediate next step is to conduct extensive preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of this compound. These studies are essential to establish a preliminary safety and efficacy profile before any consideration of human trials.
Medicinal Chemistry and Analog Development: A focused medicinal chemistry program should run in parallel to develop analogs of this compound. The goal would be to improve upon the parent compound's properties, such as increased potency, enhanced selectivity for HIF-1α, improved solubility, and more favorable pharmacokinetic profiles. This process of chemical modification, which led to the development of this compound from its parent compound G3, should be continued to create even more effective drug candidates.
Biomarker Identification: A critical component of the long-term strategy is the identification of predictive biomarkers. Research should focus on identifying which patient populations are most likely to respond to this compound therapy. This could involve genomic, proteomic, or imaging-based biomarkers related to HIF-1α expression or activity. longdom.org
Combination Therapies: Exploring rational combination therapies will be a key long-term goal. mdpi.com Given that targeting a single pathway in cancer is often met with resistance, combining this compound with other targeted therapies, chemotherapies, or immunotherapies could lead to synergistic effects and more durable responses. longdom.orgmdpi.com
Translational Studies: Ultimately, the long-term vision is to advance the most promising compound into early-phase clinical trials. This will require a carefully designed clinical development plan, starting with Phase I trials to assess safety and determine the recommended dose for further studies.
Q & A
Advanced Research Question
- Systematic analog synthesis : Modify functional groups (e.g., substituents on the phenyl ring) to probe steric and electronic effects.
- High-throughput screening : Test analogs in 96-well formats using HRE-luciferase reporters.
- Computational modeling : Predict binding affinities to HIF-1α’s PAS-B domain to guide rational design .
What controls are essential when testing this compound’s activity in vitro?
Basic Research Question
- Untreated controls : Baseline HIF-1α/VEGF levels under hypoxia.
- Vehicle controls (e.g., DMSO) to exclude solvent effects.
- Positive controls (e.g., 10 µM YC-1) to benchmark inhibition efficacy.
- Normoxic conditions to confirm hypoxia-specific activity .
How can reproducibility of this compound’s effects be ensured across cell lines?
Advanced Research Question
- Standardized protocols : Uniform hypoxia exposure (e.g., 1% O₂ for 24 hours).
- Multiple cell models : Test in both triple-negative (MDA-MB-231) and hormone-responsive breast cancer lines.
- Independent replicates : Three biological replicates with technical triplicates to assess variability .
What statistical approaches are appropriate for analyzing this compound’s dose-response data?
Basic Research Question
- ANOVA with Tukey’s post-hoc test : Compare means across concentration groups.
- Nonlinear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values.
- p-values <0.05 : Establish significance thresholds for biological relevance .
How can omics data be integrated into mechanistic studies of this compound?
Advanced Research Question
- Transcriptomics : RNA-seq to identify hypoxia-regulated genes altered by this compound.
- Proteomics : SILAC-based mass spectrometry to map HIF-1α interaction networks.
- Functional validation : siRNA knockdown of candidate targets (e.g., VEGF, CAIX) to confirm pathway involvement .
What in vivo models are suitable for preclinical testing of this compound?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。